molecular formula C9H5BrFNO B1377592 5-Bromo-6-fluoro-1H-indole-3-carbaldehyde CAS No. 1227496-31-2

5-Bromo-6-fluoro-1H-indole-3-carbaldehyde

Cat. No. B1377592
M. Wt: 242.04 g/mol
InChI Key: HWPRCHLVMBMXDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-6-fluoro-1H-indole-3-carbaldehyde is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals . It is a derivative of the indole family, which are ideal precursors for the synthesis of active molecules .


Synthesis Analysis

The synthesis of 5-Bromo-6-fluoro-1H-indole-3-carbaldehyde involves various chemical reactions. For instance, it can be synthesized by the reaction of 5-bromo-1H-indole-3-carbaldehyde and 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione in ethanol/pipridine .


Molecular Structure Analysis

The molecular structure of 5-Bromo-6-fluoro-1H-indole-3-carbaldehyde is complex and detailed analysis can be found in various scientific publications .


Chemical Reactions Analysis

5-Bromo-6-fluoro-1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures. They play a significant role in multicomponent reactions (MCRs), which offer access to complex molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-6-fluoro-1H-indole-3-carbaldehyde can be found in various databases. For instance, it has a molecular weight of 242.05 .

Scientific Research Applications

  • Multicomponent Reactions (MCRs)

    • Summary of Application : 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures. They are used in inherently sustainable multicomponent reactions .
    • Methods of Application : These reactions comprise a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .
    • Results or Outcomes : This method decreases the deployment of solvents and energy essential for the purification of intermediates. In contrast to classical stepwise synthesis, MCRs are generally high-yielding, operationally friendly, time- and cost-effective .
  • Synthesis of Biologically Active Compounds

    • Summary of Application : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
    • Methods of Application : Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
    • Results or Outcomes : Indoles have shown many important biological activities including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors and anti-HIV activities .
  • Antifungal Properties

    • Summary of Application : Indole-3-carbaldehyde has antifungal properties .
    • Methods of Application : It is found on the skin of certain amphibian species, where it provides protection against chytridiomycosis .
    • Results or Outcomes : The presence of Indole-3-carbaldehyde on the skin of these amphibians partially accounts for their resistance to this fungal disease .
  • Synthesis of Alkaloids

    • Summary of Application : Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and are prevalent moieties present in selected alkaloids .
    • Methods of Application : The synthesis of indole derivatives as prevalent moieties present in selected alkaloids has been a focus of research .
    • Results or Outcomes : The application of indole derivatives for the treatment of various disorders in the human body has attracted increasing attention in recent years .
  • Antiviral and Anti-inflammatory Properties

    • Summary of Application : Indole derivatives possess various biological activities, including antiviral and anti-inflammatory properties .
    • Methods of Application : These properties have created interest among researchers to synthesize a variety of indole derivatives .
    • Results or Outcomes : The synthesized indole derivatives have shown promising results in the treatment of various viral infections and inflammatory conditions .
  • Antimicrobial and Antitubercular Activities

    • Summary of Application : Indole derivatives have antimicrobial and antitubercular activities .
    • Methods of Application : These compounds are synthesized and tested against various microbial strains and Mycobacterium tuberculosis .
    • Results or Outcomes : The synthesized indole derivatives have shown significant antimicrobial and antitubercular activities .

Safety And Hazards

Safety information for 5-Bromo-6-fluoro-1H-indole-3-carbaldehyde indicates that it has a GHS07 pictogram and a warning signal word. The hazard statement is H302, indicating that it is harmful if swallowed .

properties

IUPAC Name

5-bromo-6-fluoro-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO/c10-7-1-6-5(4-13)3-12-9(6)2-8(7)11/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPRCHLVMBMXDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)F)NC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-fluoro-1H-indole-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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